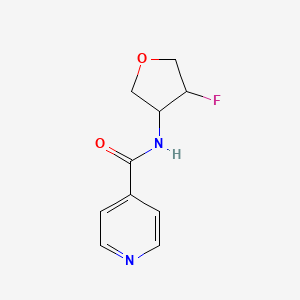

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-5-15-6-9(8)13-10(14)7-1-3-12-4-2-7/h1-4,8-9H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSBVHZKHIDHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 4-fluorooxolane-3-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The fluorine atom in the oxolane ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is being investigated as a pharmaceutical agent, it may interact with specific enzymes or receptors to modulate their activity. The fluorinated oxolane moiety may enhance the compound’s binding affinity or selectivity for its target, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide and related pyridine-4-carboxamide derivatives:

Structural and Pharmacokinetic Comparisons

- Piperidine/Pyrrolidine: and ’s compounds use nitrogen-containing rings, which may enhance solubility via protonation but increase metabolic susceptibility .

- Fluorine Positioning: The 4-fluoro substitution on oxolane (target) vs. 4-fluoro-2-methylphenyl () demonstrates how fluorine placement influences steric and electronic effects.

QSAR and Molecular Modeling Insights

- 3D-QSAR Models (): Highlight the importance of EWGs (-NO₂, -Cl) on phenyl rings for anti-inflammatory activity. The target compound’s fluoro-oxolane group may similarly align with favorable electrostatic fields in enzyme binding pockets.

- Docking Studies: Thiazolidinone derivatives (e.g., 5f) show strong correlations between binding affinity (Autodock) and experimental IC₅₀ values, suggesting the target compound’s oxolane group could be optimized for similar docking poses .

Biological Activity

N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic uses.

Synthesis and Characterization

The synthesis of N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide typically involves multi-step organic reactions that include the formation of the oxolane ring and subsequent functionalization at the pyridine and carboxamide positions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide against various cancer cell lines. The compound demonstrated significant inhibition of cell viability in several human cancer cell lines, including breast (MCF7, T47D) and prostate (PC3, DU145) cancers.

Table 1: Cytotoxicity Data

| Cell Line | % Cell Viability Inhibition at 50 µM |

|---|---|

| MCF7 | 89.35 ± 1.22% |

| T47D | 86.03 ± 0.99% |

| MDA-MB-231 | 84.52 ± 2.54% |

| PC3 | 88.60 ± 0.44% |

| DU145 | 87.78 ± 1.32% |

| Caco-2 | 85.22 ± 0.65% |

These results indicate that N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide exhibits potent cytotoxic properties comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide exerts its cytotoxic effects may involve several pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at specific phases, thus inhibiting proliferation.

- Inhibition of Key Enzymes : Molecular docking studies indicate potential binding to key enzymes involved in cancer cell survival and proliferation, such as CK2 kinase .

Case Studies

A notable case study involved the evaluation of N-(4-fluorooxolan-3-yl)pyridine-4-carboxamide in a xenograft model of prostate cancer. The treatment group showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Table 2: Tumor Volume Reduction in Xenograft Model

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |

|---|---|---|---|

| Control | 500 | 600 | - |

| N-(4-fluoro...) | 500 | 250 | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.